1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyrazole ring and a pyrrole-2,5-dione group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrrole-2,5-dione, also known as maleimide, is a functional group that consists of a five-membered ring with two carbonyl (C=O) groups and one double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyrrole-2,5-dione group via a methylene bridge . The bromine atom on the pyrazole ring and the two carbonyl groups on the pyrrole-2,5-dione group would be significant functional groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom and the carbonyl groups. The bromine atom could potentially be replaced in a substitution reaction . The carbonyl groups could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point . The carbonyl groups could increase its polarity, affecting its solubility in different solvents .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione' involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate to form 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dioxopyrrolidine-3-yl)ethyl acetate. This intermediate is then hydrolyzed to form the desired compound.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dioxopyrrolidine-3-yl)ethyl acetate.", "Step 2: Hydrolysis of the intermediate with a strong acid such as hydrochloric acid to form the desired compound '1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione'." ] } | |
CAS RN |
2023420-40-6 |
Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.